![molecular formula C7H12O2 B13888165 4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
4-Oxaspiro[2.5]octan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[2.5]octan-6-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.5]octan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable diol with a spirocyclic ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate oxonium ion, which then undergoes intramolecular cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
4-Oxaspiro[2.5]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxaspiro[2.5]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzymatic activity. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4-oxaspiro[2.5]octan-6-ol: This compound has a similar spirocyclic structure but with a methoxy group at the 5-position.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
4-Oxaspiro[2.5]octan-6-ol is unique due to its specific structural features, which include the presence of an oxygen atom within the spirocyclic ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-oxaspiro[2.5]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2 |
InChI Key |
ZXKJXGGDDQUUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)OCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
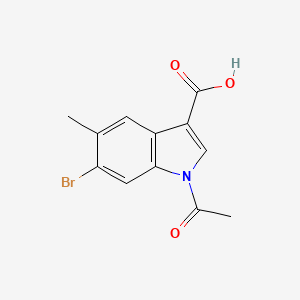
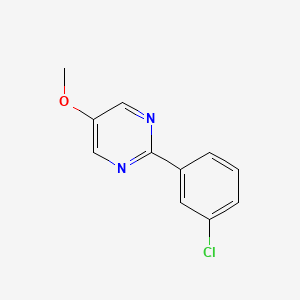


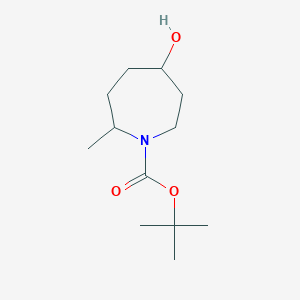
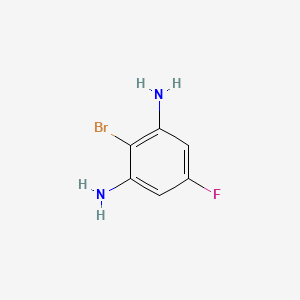

![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
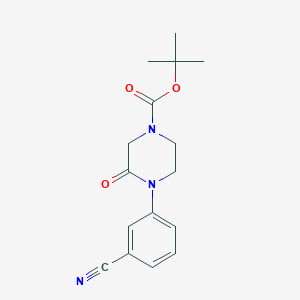
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)

